molecular formula C22H24Cl3N3OS B1240297 Elzasonan hydrochloride CAS No. 220322-05-4

Elzasonan hydrochloride

Cat. No.: B1240297
CAS No.: 220322-05-4
M. Wt: 484.9 g/mol
InChI Key: NMTRXBJYASHMND-UXTSPRGOSA-N
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Description

Elzasonan hydrochloride (CAS: 220322-05-4) is a serotonin receptor modulator targeting 5-HT1A and 5-HT1B receptors . Its molecular formula is C22H24Cl3N3OS, with a molecular weight of 484.87 g/mol. The compound exists as a stable solid under recommended storage conditions:

  • Storage: Powder at -20°C (3 years), 4°C (2 years), or in solvent at -80°C (6 months) .
  • Solubility: Soluble in DMSO; alternative solvents include H2O, ethanol, or DMF for in vitro studies. In vivo formulations use PEG300, Tween 80, or corn oil for oral or injectable delivery .

Preparation Methods

The synthetic route for elzasonan hydrochloride involves the reaction of 4-(3,4-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-benzylidene]-thiomorpholin-3-one with hydrochloric acid. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and controlled temperatures to ensure the stability of the compound .

Chemical Reactions Analysis

Primary Metabolic Pathways

Elzasonan undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 and CYP2C8 enzymes . Major pathways include:

PathwayMetaboliteEnzyme InvolvedKey Characteristics
Oxidative N-demethylation M4CYP2C8Forms a secondary amine via methyl group loss .
Aromatic hydroxylation M3 (5-hydroxyelzasonan)CYP3A4 (+ cytochrome b₅)Hydroxylation at the benzylidene moiety .
N-oxidation M5 (N-oxide)CYP3A4Oxidation of the piperazine ring .
Cyclization M6 (indole metabolite)CYP3A4Intramolecular ring closure followed by oxidation to M3a (iminium ion) .
  • Cytochrome b₅ is essential for CYP3A4-mediated 5-hydroxylation, explaining discrepancies between recombinant CYP and human liver microsomes .

  • Covalent binding studies suggest the iminium ion (M3a) may form adducts with cellular nucleophiles .

Kinetic Parameters for 5-Hydroxyelzasonan (M3)

Recombinant CYP3A4 kinetics for M3 formation :

ParameterValue
Kₘ (Michaelis constant) 12.5 μM
Vₘₐₓ 0.45 nmol/min/nmol CYP
Catalytic efficiency (Vₘₐₓ/Kₘ) 0.036 min⁻¹

CYP2C19 contributes minimally (<5%) to M3 formation .

Metabolite Distribution and Excretion

In a human radiolabeled study :

  • Feces : 58% of dose (34% as M3, 14% as M6).

  • Urine : 21% of dose (primarily glucuronide conjugates).

  • Plasma : M6 accounted for ~65% of total radioactivity, indicating significant systemic exposure .

Mechanistic Insights into Cyclization (M6 Formation)

The proposed pathway involves:

  • Oxidative deamination of the piperazine ring.

  • Intramolecular attack by the thiolactam nitrogen, forming a fused indole structure.

  • Oxidation to the iminium ion (M3a), a reactive electrophile .

This cyclization is unique among piperazine-containing drugs and highlights the role of CYP3A4 in complex rearrangements .

Comparative Metabolism in Recombinant vs. Human Systems

SystemM3 Formation RateM6 Formation Rate
rCYP3A4 + b₅ 100%100%
Human liver microsomes 85%92%

Data normalized to human liver enzyme levels show recombinant CYP3A4 with cytochrome b₅ closely mimics native metabolism .

Clinical Implications

  • Drug-drug interactions : CYP3A4 inhibitors (e.g., ketoconazole) may increase elzasonan exposure .

  • Toxicity potential : Covalent binding of M3a to proteins could contribute to idiosyncratic reactions .

Scientific Research Applications

Pharmacological Properties

Elzasonan acts primarily as a selective antagonist at the serotonin 1B and 1D receptors. These receptors are involved in the modulation of serotonin neurotransmission, which plays a critical role in mood regulation. By blocking these receptors, elzasonan is believed to enhance serotonergic signaling in areas of the brain associated with mood and emotional regulation, such as the hippocampus and prefrontal cortex .

Metabolism and Pharmacokinetics

The metabolism of elzasonan has been extensively studied. Following oral administration, it is metabolized primarily through oxidative N-demethylation, N-oxidation, and aryl hydroxylation. The major circulating metabolite identified is a cyclized indole derivative, which accounts for approximately 65% of the circulating radioactivity in plasma after administration . The compound exhibits a half-life of about 31.5 hours, with total recovery of administered doses being around 79%, predominantly excreted through feces (58%) and urine (21%) .

Research Applications

1. Depression Research

  • Elzasonan was initially developed for treating depression due to its action on serotonin receptors. Although clinical trials were halted due to efficacy concerns, its mechanism provides valuable insights into serotonin modulation and its implications for mood disorders .

2. Neuropharmacology Studies

  • Given its receptor antagonism profile, elzasonan serves as a useful tool in neuropharmacology to study serotonin-related pathways and their effects on behavior and cognition. Researchers can utilize elzasonan to investigate the role of serotonin receptors in various neurological conditions .

3. Drug Metabolism Studies

  • The detailed metabolic pathways of elzasonan offer a rich area for pharmacokinetic studies. Understanding how elzasonan is processed in the body can inform drug design strategies for developing similar compounds with improved efficacy or safety profiles .

4. Behavioral Research

  • Elzasonan's impact on serotonergic signaling makes it relevant for behavioral studies focusing on anxiety and depression models in animals. Its effects can be evaluated in preclinical studies to assess potential therapeutic benefits or side effects .

Case Studies

Several studies have documented elzasonan's pharmacokinetics and its effects on serotonin receptor activity:

  • Study on Metabolism : A study involving six healthy male subjects administered with a single dose of [(14)C]elzasonan demonstrated significant metabolic processing, highlighting its extensive biotransformation and the identification of various metabolites using mass spectrometry .
  • Behavioral Impact Study : Research indicated that antagonism at the 5-HT1B receptor could lead to enhanced serotonergic neurotransmission, suggesting potential benefits in treating mood disorders despite the compound's discontinuation .

Mechanism of Action

Elzasonan hydrochloride exerts its effects by selectively blocking 5-HT1B and 5-HT1D receptors. These receptors are involved in the regulation of serotonin release in the brain. By inhibiting these receptors, this compound enhances serotonergic innervations from the raphe nucleus, leading to improved signaling in limbic regions such as the hippocampus and prefrontal cortex. This mechanism is believed to contribute to its antidepressant effects .

Comparison with Similar Compounds

Functional Similarity: Serotonin Receptor Modulators

Elzasonan hydrochloride shares functional similarities with other serotoninergic compounds but differs in receptor specificity and therapeutic applications. Key comparisons include:

Table 1: Functional Comparison of Serotonin Receptor-Targeting Hydrochlorides

Compound Molecular Formula Target Receptors Indications/Effects Solubility/Storage
Elzasonan HCl C22H24Cl3N3OS 5-HT1A, 5-HT1B Neuronal activity modulation DMSO, -20°C stable
Fabesetron HCl N/A 5-HT3 Antiemetic (preclinical) Limited data
Volinanserin N/A 5-HT2A Insomnia (investigational) Ethanol-soluble
Haloperidol HCl C21H23ClFNO2 Dopamine D2 Antipsychotic Water-soluble, refrigerated

Key Findings :

  • Elzasonan uniquely targets 5-HT1A/1B, distinguishing it from 5-HT2A antagonists like volinanserin or 5-HT3 antagonists like fabesetron .
  • Unlike haloperidol (dopamine antagonist), Elzasonan’s serotoninergic activity suggests a lower risk of extrapyramidal side effects .

Structural and Pharmacokinetic Contrasts

  • Tapentadol HCl (C14H22NO2·HCl): An opioid with µ-opioid receptor affinity and norepinephrine reuptake inhibition, unlike Elzasonan’s serotonin focus .
  • Donepezil HCl (C24H29NO3·HCl): Acetylcholinesterase inhibitor for Alzheimer’s, with distinct storage requirements (room temperature) .

Pharmacokinetic Notes:

  • Elzasonan’s stability in solvent formulations (e.g., PEG300) contrasts with haloperidol’s need for refrigeration .

Biological Activity

Elzasonan hydrochloride is a compound of significant interest in pharmacological research, particularly for its potential applications in treating various psychiatric disorders. This article provides a comprehensive overview of its biological activity, including metabolic pathways, receptor interactions, and clinical case studies that highlight its efficacy and safety.

1. Metabolism and Pharmacokinetics

Recent studies have elucidated the metabolic pathways of this compound, primarily focusing on its interactions with cytochrome P450 enzymes. In vitro experiments using human liver microsomes and recombinant P450 enzymes have shown that elzasonan undergoes oxidative N-demethylation and forms several metabolites, including M4, M5, and M6. Notably, CYP3A4 is identified as the primary enzyme responsible for the formation of several key metabolites, while CYP2C8 also plays a role in the metabolism of elzasonan .

Table 1: Metabolic Pathways of this compound

MetaboliteFormation PathwayKey Enzyme
M3Oxidative N-demethylationCYP3A4
M4OxidationCYP2C8
M5Oxidation to elzasonan N-oxideCYP3A4
M6Cyclization and subsequent oxidationCYP3A4

2. Receptor Interactions

This compound acts primarily as an agonist at serotonin receptors, specifically the 5-HT1B receptor. This receptor is part of the G-protein coupled receptor (GPCR) family and is crucial in modulating neurotransmitter release in the brain. The binding of elzasonan to this receptor leads to a conformational change that activates downstream signaling pathways, affecting various physiological processes including mood regulation and vasoconstriction .

Table 2: Receptor Binding Affinities

Receptor TypeBinding Affinity (Ki)
5-HT1BLow nanomolar range
Other GPCRsVariable

3. Clinical Efficacy and Safety

Clinical studies have assessed the efficacy and safety profile of this compound in patients with major depressive disorder (MDD). In one notable case study, a patient with treatment-resistant depression was administered elzasonan after failing multiple SSRIs. The patient reported significant improvements in mood and overall functioning after several weeks of treatment. Adverse effects were minimal and manageable, primarily involving gastrointestinal disturbances .

Case Study Summary:

  • Patient Profile: 33-year-old male with a history of MDD.
  • Previous Treatments: Escitalopram, venlafaxine (both ineffective).
  • Treatment: Initiation of this compound.
  • Outcome: Improved mood, decreased depressive symptoms, minimal side effects.

4. Comparative Analysis with Other Antidepressants

Elzasonan's mechanism of action is similar to that of other antidepressants but offers unique advantages due to its specific receptor targeting profile. Compared to traditional SSRIs like fluoxetine, elzasonan may provide quicker relief from depressive symptoms due to its direct action on serotonin receptors.

Table 3: Comparison with Other Antidepressants

Drug ClassMechanism of ActionOnset of ActionCommon Side Effects
SSRIs (e.g., Fluoxetine)Serotonin reuptake inhibition2-4 weeksNausea, sexual dysfunction
This compoundSerotonin receptor agonism1-2 weeksMild gastrointestinal issues

Q & A

Basic Research Questions

Q. What are the recommended methods for initial neuropharmacological evaluation of Elzasonan hydrochloride in vitro?

  • Methodological Answer : Begin with high-throughput screening using microelectrode array (MEA) platforms in cortical neurons to assess changes in network firing patterns. Test Elzasonan at concentrations ranging from 1 nM to 10 µM, with positive controls (e.g., serotonin receptor agonists/antagonitors) and vehicle controls. Monitor parameters like burst frequency and synchrony to quantify neuroactivity .

Q. How should researchers address solubility and stability challenges during experimental preparation of this compound?

  • Methodological Answer : Prepare stock solutions in DMSO or deionized water (depending on compatibility) and store aliquots at -20°C in airtight vials to prevent hydrolysis. Validate stability via HPLC or LC-MS at baseline and after 1 month of storage. Avoid freeze-thaw cycles, as repeated phase transitions may degrade the compound .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA hazard communication standards (29 CFR 1910.1200) for carcinogenic compounds. Use fume hoods, nitrile gloves, and safety goggles. Implement engineering controls (e.g., local exhaust ventilation) and monitor airborne concentrations. Decontaminate spills with absorbent materials and 70% ethanol .

Advanced Research Questions

Q. What experimental design principles are critical for optimizing this compound delivery systems in preclinical models?

  • Methodological Answer : Use factorial design to evaluate variables such as polymer concentration (e.g., carbopol), pH, and crosslinking agents. Conduct in vitro release studies (e.g., Franz diffusion cells) and correlate results with in vivo pharmacokinetic data. Prioritize formulations achieving sustained release over 24 hours while maintaining >90% bioactivity .

Q. How can conflicting data on this compound’s serotonergic activity be systematically analyzed?

  • Methodological Answer : Apply comparative dose-response analyses against reference compounds (e.g., fabesetron hydrochloride) in MEA assays. Use statistical thresholds (e.g., >3 standard deviations from baseline) to distinguish true neuroactivity from noise. Cross-validate findings with calcium imaging or patch-clamp electrophysiology to confirm receptor-specific effects .

Q. What validated assays are recommended for assessing this compound’s impact on neuronal network dynamics?

  • Methodological Answer : Combine MEA with transcriptomic profiling (RNA-seq) to link network activity changes to gene expression patterns (e.g., serotonin receptor subtypes). Validate using siRNA knockdown models. Include time-lapse imaging of synaptic density markers (e.g., PSD-95) to assess long-term plasticity .

Q. What pharmacokinetic modeling approaches are suitable for predicting this compound’s CNS penetration?

  • Methodological Answer : Employ compartmental modeling with parameters derived from LC-MS/MS plasma/brain homogenate data. Adjust for blood-brain barrier permeability using logP values (>2.5 suggests favorable penetration). Validate models with in vivo microdialysis in rodent striatum or hippocampus .

Q. Data Contradiction and Validation Strategies

Q. How should researchers resolve discrepancies in this compound’s cytotoxicity profiles across cell lines?

  • Methodological Answer : Standardize assays using ISO-certified cell lines (e.g., SH-SY5Y for neuronal models) and control for passage number. Perform parallel testing with ATP-based viability assays (e.g., CellTiter-Glo) and apoptosis markers (e.g., caspase-3/7). Replicate findings in 3D spheroid models to improve physiological relevance .

Q. Methodological Best Practices

Q. What reporting standards ensure reproducibility in this compound research?

  • Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies. Disclose batch-specific purity (HPLC ≥98%), solvent residues (e.g., ≤0.1% DMSO), and storage conditions. Provide raw electrophysiology data in supplementary materials, including baseline noise thresholds and filtering parameters .

Properties

CAS No.

220322-05-4

Molecular Formula

C22H24Cl3N3OS

Molecular Weight

484.9 g/mol

IUPAC Name

(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one;hydrochloride

InChI

InChI=1S/C22H23Cl2N3OS.ClH/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17;/h2-7,14-15H,8-13H2,1H3;1H/b21-14-;

InChI Key

NMTRXBJYASHMND-UXTSPRGOSA-N

SMILES

CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl

Isomeric SMILES

CN1CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl

Origin of Product

United States

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